molecular formula C21H25NO13 B3121614 [3,4,5-Triacetoxy-6-[4-(hydroxymethyl)-2-nitro-phenoxy]tetrahydropyran-2-yl]methyl acetate CAS No. 290298-12-3

[3,4,5-Triacetoxy-6-[4-(hydroxymethyl)-2-nitro-phenoxy]tetrahydropyran-2-yl]methyl acetate

Cat. No. B3121614
CAS RN: 290298-12-3
M. Wt: 499.4 g/mol
InChI Key: SUGKFMFBWQNBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,4,5-Triacetoxy-6-[4-(hydroxymethyl)-2-nitro-phenoxy]tetrahydropyran-2-yl]methyl acetate is a useful research compound. Its molecular formula is C21H25NO13 and its molecular weight is 499.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Advanced Oxidation Processes

Research on compounds like acetaminophen (ACT) by advanced oxidation processes (AOPs) sheds light on how similar complex molecules could be involved in environmental remediation efforts. AOPs are employed to degrade persistent organic pollutants into less harmful substances. The study by Qutob et al. (2022) on the degradation of ACT through AOPs highlights the effectiveness of these processes in breaking down complex organic molecules, suggesting a potential research application for [3,4,5Triacetoxy6[4(hydroxymethyl)2nitrophenoxy]tetrahydropyran2yl]methylacetate[3,4,5-Triacetoxy-6-[4-(hydroxymethyl)-2-nitro-phenoxy]tetrahydropyran-2-yl]methyl acetate in environmental chemistry, particularly in water treatment and pollution mitigation Qutob et al., 2022.

Biodiesel Production

The compound's structural complexity and potential reactivity make it an interesting candidate for studying alternative routes in biodiesel production. The work of Esan et al. (2021) discusses using different feedstocks for glycerol-free biodiesel production, which involves interesterification reactions. Given the acetate groups present in [3,4,5Triacetoxy6[4(hydroxymethyl)2nitrophenoxy]tetrahydropyran2yl]methylacetateThis compound, similar methodologies could be explored for its use in renewable energy research, particularly as a reactant or catalyst in producing biodiesel or other biofuels Esan et al., 2021.

Environmental Fate of Chemical Compounds

The study on the fate and behavior of parabens in aquatic environments by Haman et al. (2015) provides insights into how complex esters behave in water bodies, including their biodegradation and impact on ecosystems. This is relevant for assessing the environmental impact of [3,4,5Triacetoxy6[4(hydroxymethyl)2nitrophenoxy]tetrahydropyran2yl]methylacetateThis compound, considering its structural similarities with ester-based compounds. Such research could inform environmental safety assessments and regulatory decisions regarding its use Haman et al., 2015.

properties

IUPAC Name

[3,4,5-triacetyloxy-6-[4-(hydroxymethyl)-2-nitrophenoxy]oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO13/c1-10(24)30-9-17-18(31-11(2)25)19(32-12(3)26)20(33-13(4)27)21(35-17)34-16-6-5-14(8-23)7-15(16)22(28)29/h5-7,17-21,23H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGKFMFBWQNBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)CO)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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